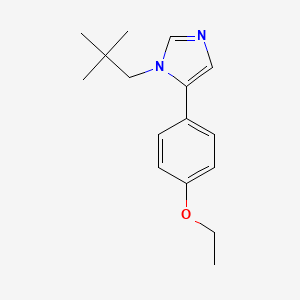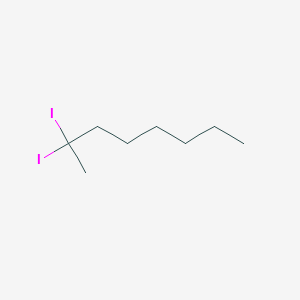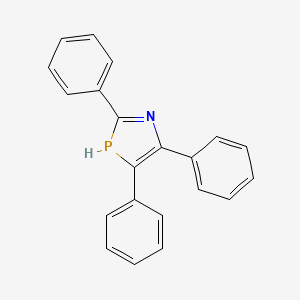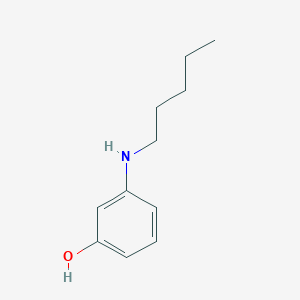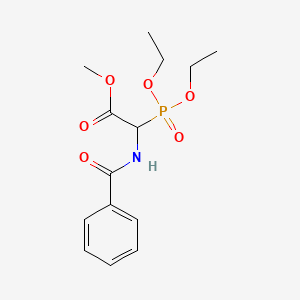![molecular formula C23H34N2O2 B14288515 5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine CAS No. 121554-34-5](/img/structure/B14288515.png)
5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of octyloxy and pentyloxy substituents attached to the phenyl and pyrimidine rings, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Octyloxy and Pentyloxy Groups: The octyloxy and pentyloxy groups can be introduced through nucleophilic substitution reactions. For example, the phenyl ring can be functionalized with a pentyloxy group using a Williamson ether synthesis, where pentyloxy halide reacts with phenol in the presence of a base. Similarly, the pyrimidine ring can be functionalized with an octyloxy group using a similar approach.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octyloxy or pentyloxy groups can be replaced by other nucleophiles such as halides, thiols, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl, KBr), thiols (e.g., RSH), amines (e.g., NH₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, thiolated derivatives, aminated derivatives
Applications De Recherche Scientifique
5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study biological processes, such as enzyme-substrate interactions and receptor-ligand binding.
Medicine: The compound may have potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It can be used in the development of advanced materials, such as liquid crystals, polymers, and nanomaterials.
Mécanisme D'action
The mechanism of action of 5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Octyloxy)phenyl 4-(pentyloxy)benzoate: Similar in structure but with a benzoate instead of a pyrimidine ring.
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: A bicyclic pyrimidine derivative with different substituents.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A pyrazolo-pyrimidine derivative with nitro and amino groups.
Uniqueness
5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine is unique due to its specific combination of octyloxy and pentyloxy substituents, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
121554-34-5 |
|---|---|
Formule moléculaire |
C23H34N2O2 |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
5-octoxy-2-(4-pentoxyphenyl)pyrimidine |
InChI |
InChI=1S/C23H34N2O2/c1-3-5-7-8-9-11-17-27-22-18-24-23(25-19-22)20-12-14-21(15-13-20)26-16-10-6-4-2/h12-15,18-19H,3-11,16-17H2,1-2H3 |
Clé InChI |
XOILUCSJTXOMTE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B14288432.png)


![1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane](/img/structure/B14288448.png)
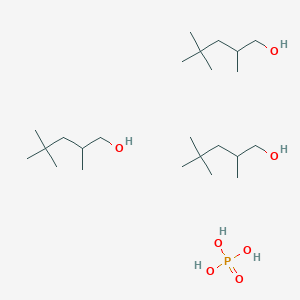
![1-[3,4-Bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-EN-3-one](/img/structure/B14288467.png)
![8-[(Hydroxymethyl)sulfanyl]octanoic acid](/img/structure/B14288474.png)
